4-(2-Phenylhydrazinyl)benzoic acid
Overview
Description
4-(2-Phenylhydrazinyl)benzoic acid: is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It consists of a benzoic acid moiety substituted at the para position with a phenylhydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 4-(2-Phenylhydrazinyl)benzoic acid typically involves the following steps:
Diazotization Reaction: The starting material, para-aminobenzoic acid, undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Reduction Reaction: The diazonium salt is then reduced using sodium pyrosulfite at temperatures ranging from 10 to 35°C and a pH of 7 to 9 to yield 4-hydrazinobenzoic acid.
Hydrolysis: The hydrazine derivative is hydrolyzed under acidic conditions to produce this compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(2-Phenylhydrazinyl)benzoic acid can undergo oxidation reactions, leading to the formation of corresponding azo compounds.
Reduction: Reduction of the compound can yield hydrazine derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
4-(2-Phenylhydrazinyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its ability to undergo diazotization makes it valuable in the preparation of azo dyes.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents. Its structural features allow it to interact with biological targets, making it a candidate for drug design.
Industry:
The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Phenylhydrazinyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazine group can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
4-Hydrazinobenzoic acid: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
4-(4-Hydroxyphenyl)azo)benzoic acid: Contains an azo linkage, which imparts different electronic properties and reactivity.
4-(2-Hydroxyphenyl)benzoic acid: The hydroxyl group alters its hydrogen bonding capability and solubility.
Uniqueness:
4-(2-Phenylhydrazinyl)benzoic acid is unique due to the presence of both the phenylhydrazine and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
IUPAC Name |
4-(2-phenylhydrazinyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14-15H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCKOLYTMSRHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289164 | |
Record name | 4-(2-phenylhydrazinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7400-25-1 | |
Record name | NSC59491 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-phenylhydrazinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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